1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a sulfanyl group. The molecular formula is , and it has a molecular weight of approximately 304.32 g/mol. It is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical compounds. It may also be found in scientific literature discussing piperazine derivatives and their applications.
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol falls under several classifications:
The synthesis of 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds.
The molecular structure of 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol features:
CC(C1CCN(CC1)c2cccc(Cl)c2)c3cccc(Cl)c3S
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol undergoes various chemical reactions, including:
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring or the phenyl groups.
The mechanism of action for 1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
The compound has been studied for its potential therapeutic effects, particularly in relation to its interactions with neurotransmitter systems.
1-[4-(3-Chlorophenyl)piperazino]-3-[(3-chlorophenyl)sulfanyl]-2-propanol has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: